molecular formula C23H24FN3O2 B2391613 N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1324707-01-8

N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2391613
CAS No.: 1324707-01-8
M. Wt: 393.462
InChI Key: NBCHISGSNPFAMB-UHFFFAOYSA-N
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Description

N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 4-(4-fluorophenyl)tetrahydro-2H-pyran and 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. These intermediates are then coupled under specific reaction conditions, often involving the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structural features.

    Biology: Studied for its interactions with biological macromolecules and potential bioactivity.

    Materials Science: Investigated for its properties as a building block in the synthesis of advanced materials.

Mechanism of Action

The mechanism by which N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide
  • 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide

Uniqueness

N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is unique due to its combination of a fluorophenyl group with a tetrahydropyran ring and a pyrazole carboxamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-5-methyl-1-phenylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O2/c1-17-21(15-26-27(17)20-5-3-2-4-6-20)22(28)25-16-23(11-13-29-14-12-23)18-7-9-19(24)10-8-18/h2-10,15H,11-14,16H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCHISGSNPFAMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3(CCOCC3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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